In-Depth Technical Guide: Synthesis and Characterization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
In-Depth Technical Guide: Synthesis and Characterization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide presents a putative synthetic pathway and predicted characterization data based on well-established chemical principles and extensive data from structurally analogous compounds.
Introduction
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione belongs to the spiro-hydantoin class of compounds, which are of significant interest in medicinal chemistry. The hydantoin moiety is a privileged scaffold found in numerous biologically active molecules, including anticonvulsants and antimicrobial agents. The introduction of a benzyl group at the 7-position of the triazaspiro[4.4]nonane core is anticipated to modulate the compound's lipophilicity and potential interactions with biological targets. This guide outlines a feasible synthetic route and provides a detailed, albeit predictive, characterization profile to aid researchers in the synthesis, identification, and further investigation of this compound.
Proposed Synthesis
A plausible and efficient two-step synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is proposed. The synthesis commences with the formation of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione core via a Bucherer-Bergs reaction, followed by N-benzylation.
Figure 1: Proposed two-step synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Experimental Protocols
Step 1: Synthesis of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (Boc-protected core)
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To a solution of 1-N-Boc-3-pyrrolidinone (1 equivalent) in a mixture of ethanol and water (1:1) is added potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents).
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The reaction mixture is heated to 60-70°C and stirred for 24-48 hours in a sealed vessel.
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After cooling to room temperature, the reaction mixture is diluted with water and the precipitated product is collected by filtration.
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The crude product is washed with cold water and dried under vacuum. Recrystallization from ethanol/water can be performed for further purification.
Step 2: Synthesis of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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To a solution of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate (1 equivalent) in acetonitrile is added potassium carbonate (3 equivalents) and benzyl bromide (1.2 equivalents).
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The mixture is stirred at room temperature for 12-18 hours.
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The reaction progress is monitored by thin-layer chromatography.
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Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The resulting Boc-protected intermediate is then treated with a solution of trifluoroacetic acid in dichloromethane (1:1) at room temperature for 2-4 hours to remove the Boc protecting group.
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The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude product.
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Purification is achieved by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
The following tables summarize the predicted physicochemical and spectroscopic data for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28863-87-8 | Commercial Supplier Data |
| Molecular Formula | C₁₃H₁₅N₃O₂ | Calculated |
| Molecular Weight | 245.28 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO, Methanol | Predicted |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.8 (approx.) | br s | 1H | N¹-H |
| 8.5 (approx.) | br s | 1H | N³-H |
| 7.25-7.40 | m | 5H | Aromatic CH |
| 3.65 | s | 2H | -CH ₂-Ph |
| 3.20-3.30 | m | 2H | C⁶-H ₂ |
| 2.80-2.90 | m | 2H | C⁹-H ₂ |
| 2.00-2.15 | m | 2H | C⁸-H ₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 177 (approx.) | C⁴=O |
| 157 (approx.) | C²=O |
| 138 (approx.) | Aromatic quat. C |
| 128.5 (approx.) | Aromatic C-H |
| 127.8 (approx.) | Aromatic C-H |
| 127.2 (approx.) | Aromatic C-H |
| 65 (approx.) | C⁵ (spiro) |
| 58 (approx.) | -C H₂-Ph |
| 52 (approx.) | C⁶ |
| 50 (approx.) | C⁹ |
| 35 (approx.) | C⁸ |
Table 4: Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3300 | Medium, Broad | N-H stretching |
| 3030-3080 | Weak | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| 1710-1780 | Strong | C=O stretching (imide) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretching |
| 1350-1400 | Medium | C-N stretching |
| 690-770 | Strong | Aromatic C-H bending |
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 246.12 | [M+H]⁺ (Calculated: 246.1239) |
| 155.08 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Potential Biological Activity and Signaling Pathways
Derivatives of the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have been reported to exhibit antimicrobial properties. While the specific mechanism of action for 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has not been elucidated, the proposed antimicrobial activity of related hydantoin derivatives involves the disruption of essential bacterial cellular processes.
Figure 2: Postulated antimicrobial mechanisms of action for spiro-hydantoin derivatives.
The structural features of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, particularly the hydantoin ring, may enable it to interfere with bacterial cell wall biosynthesis, inhibit protein synthesis by binding to ribosomal subunits, or disrupt DNA replication processes. Further research is required to validate these potential mechanisms.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. The proposed synthetic route is based on established and reliable chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. The potential for antimicrobial activity warrants further investigation into the biological properties of this novel spiro-hydantoin derivative, which may lead to the development of new therapeutic agents. It is important to reiterate that the experimental details and characterization data presented herein are predictive and should be verified through rigorous laboratory investigation.

